molecular formula C11H9BrS B1599555 2-[2-(Bromomethyl)phenyl]thiophene CAS No. 791078-04-1

2-[2-(Bromomethyl)phenyl]thiophene

Cat. No. B1599555
M. Wt: 253.16 g/mol
InChI Key: IJNVNLWIQXMBPA-UHFFFAOYSA-N
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Description

“2-[2-(Bromomethyl)phenyl]thiophene” is a laboratory chemical with the CAS number 791078-04-1 . It has a molecular formula of C11H9BrS and an average mass of 253.158 Da .


Molecular Structure Analysis

The molecular structure of “2-[2-(Bromomethyl)phenyl]thiophene” consists of a thiophene ring attached to a phenyl ring via a bromomethyl group .


Physical And Chemical Properties Analysis

“2-[2-(Bromomethyl)phenyl]thiophene” is a hazardous chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Scientific Research Applications

  • Organic Semiconductors

    • Thiophene derivatives play a prominent role in the advancement of organic semiconductors .
    • They are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry

    • Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
  • Therapeutic Applications

    • Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Optoelectronic Applications

    • Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
    • They have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
    • They are useful for a wide range of applications such as field-effect transistors, plastic solar cells, light emitting diodes and conductive polymers due to their exceptional electrical and optical properties .
  • Synthesis of Novel Compounds

    • Thiophene derivatives can be used in the synthesis of novel compounds .
    • For example, 2-(4-(tert -butyl)phenyl)benzo [ b ]thiophene 1,1-dioxide and (4-methoxyphenyl) (2- (4-methoxyphenyl)benzo [ b ]thiophen-3-yl)methanone, which exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand, respectively .
  • Fluorescent Materials

    • Certain thiophene derivatives can exhibit a fluorescence quantum yield of up to 1 .
    • For example, the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone demonstrated this property .
    • These compounds can potentially be used as a cannabinoid receptor ligand .
  • Antithrombolytic Activity

    • Some 2-(bromomethyl)-5-aryl-thiophenes derivatives have been synthesized and screened for their antithrombolytic activity .
    • This was achieved via Suzuki cross-coupling reactions of various aryl boronic acids with 2-bromo-5 (bromomethyl)thiophene .
  • Construction of Functionalized Carbazoles

    • Thiophene derivatives can be used in the construction of functionalized carbazoles .
    • These compounds have several synthetic applications in pharma industries, energy devices, and materials sciences .

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNVNLWIQXMBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427628
Record name 2-[2-(bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Bromomethyl)phenyl]thiophene

CAS RN

791078-04-1
Record name 2-[2-(bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DY Maeda, AM Peck, AD Schuler… - Journal of Medicinal …, 2014 - ACS Publications
The G protein-coupled chemokine receptors CXCR1 and CXCR2 play key roles in inflammatory diseases and carcinogenesis. In inflammation, they activate and recruit …
Number of citations: 34 pubs.acs.org

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